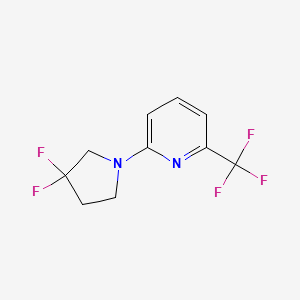

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5N2/c11-9(12)4-5-17(6-9)8-3-1-2-7(16-8)10(13,14)15/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEWMGYKRBFCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the fluorinated groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique electronic and thermal properties.

Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Electron-Withdrawing vs. Bulky Substituents :

- The 3,3-difluoropyrrolidine group in the target compound provides a balance between electron withdrawal and steric effects, likely enhancing kinase binding affinity. In contrast, imidazole (14a, ) or pyrazole (6h, ) substituents introduce aromaticity but may reduce selectivity due to increased polarity.

- The sulfonyl-pyrrolidine-methoxy substituent in adds bulk and hydrophilicity, which could alter pharmacokinetics.

Impact of Trifluoromethyl (-CF₃) :

All analogs retain the -CF₃ group at position 6, which is critical for metabolic stability and membrane permeability. This aligns with trends observed in and , where trifluoromethylated compounds exhibit prolonged half-lives due to resistance to oxidative metabolism .

Target Compound:

- Synthesis involves coupling reactions between fluorinated pyridine precursors and pyrrolidine derivatives. describes a copper-catalyzed Ullmann-type coupling for analogous imidazole-substituted pyridines (e.g., 14a) .

Analogs:

- Compound 6h : Synthesized via nucleophilic aromatic substitution using 2-fluoro-6-(trifluoromethyl)pyridine and a pyrazole derivative under microwave heating (89% yield) .

- Compound 14a : Prepared via CuI/L-proline-catalyzed coupling of 2-bromo-6-(trifluoromethyl)pyridine with imidazole .

Metabolic Stability and Pharmacokinetics

While direct data on the target compound’s metabolism are unavailable, insights can be inferred from related compounds:

- CP-93,393 (): A pyrimidine-containing drug candidate undergoes aromatic hydroxylation and pyrimidine ring cleavage as major metabolic pathways. The presence of -CF₃ in the target compound likely mitigates oxidation at position 6, similar to CP-93,393’s metabolic resilience .

- Imidazole/azoles : Compounds like 14a may undergo N-dealkylation or glucuronidation, as seen in for pyridine derivatives .

SAR Trends

Position 2 Modifications: 3,3-Difluoropyrrolidine: Enhances binding affinity (Ki = 33 nM) via fluorine-induced polarization and rigid conformation .

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound notable for its unique chemical structure, which includes a pyridine ring substituted with a trifluoromethyl group and a difluoropyrrolidinyl group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : CHFN

- Molecular Weight : 252.18 g/mol

- CAS Number : 1713162-82-3

The biological activity of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorinated groups enhances the compound's binding affinity and metabolic stability, which are critical for its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- CNS Disorders : It is being explored as a building block for synthesizing pharmaceuticals targeting central nervous system disorders. Its ability to modulate neurotransmitter systems may contribute to its therapeutic potential.

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine exhibit antimicrobial activity, making them candidates for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound has been implicated in studies focusing on anti-inflammatory mechanisms, potentially through the modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds and derivatives:

- Study on CNS Activity : A research article detailed the synthesis of derivatives based on this compound and their evaluation in animal models for anxiety and depression. Results indicated significant reductions in anxiety-like behaviors, suggesting potential as an anxiolytic agent.

- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, including resistant strains, highlighting its potential as a novel antimicrobial agent.

- Anti-inflammatory Mechanisms : A study investigating the anti-inflammatory properties found that certain analogs reduced pro-inflammatory cytokine levels in cell cultures, indicating a possible mechanism through which these compounds exert their effects.

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| CNS Disorders | Modulation of neurotransmitter systems | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 3,3-difluoropyrrolidine moiety into pyridine derivatives?

- Methodological Answer : The 3,3-difluoropyrrolidine group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting a chlorine atom on pyridine with pyrrolidine derivatives using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux conditions (60–80°C, 12–24 hours) is effective for fluorinated intermediates . Precursor compounds like 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) are critical starting materials .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is typically assessed via HPLC (≥98% purity threshold) using a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 minutes) . Structural confirmation relies on and NMR spectroscopy, with characteristic signals for the difluoropyrrolidine ring (δ 4.8–5.2 ppm for pyrrolidine protons; δ -120 to -140 ppm for CF) . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., m/z 293.08 for [M+H]) .

Q. What solvent systems are recommended for handling this compound in experimental workflows?

- Methodological Answer : Polar aprotic solvents like DMSO or dimethylformamide (DMF) are preferred due to the compound’s limited solubility in non-polar solvents. Stability tests indicate no degradation in DMSO at 4°C for up to 72 hours .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic substitution at the 2-position. Computational studies (DFT calculations) show a 15–20% increase in electrophilicity compared to non-fluorinated analogs, facilitating reactions with amines or thiols . However, steric hindrance from the trifluoromethyl group can reduce yields in Suzuki-Miyaura couplings, requiring optimized Pd catalysts (e.g., Pd(OAc)/XPhos) .

Q. What strategies resolve contradictions in reported yields for trifluoromethylation reactions?

- Methodological Answer : Discrepancies arise from variations in fluoroform-derived CuCF purity or reaction temperature. For reproducible results:

- Use freshly distilled CuCF (stored under argon).

- Maintain temperatures between 60–70°C to avoid side reactions (e.g., defluorination) .

- Monitor reaction progress via NMR to detect intermediates like CF-Cu adducts .

Q. How can computational modeling predict the metabolic stability of this compound in pharmacological studies?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict metabolic sites by calculating Fukui indices for electrophilic attack. The difluoropyrrolidine ring shows low reactivity (f < 0.1), while the pyridine ring’s C-4 position is susceptible to oxidation (f > 0.3) . These insights guide in vitro assays (e.g., cytochrome P450 inhibition studies) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer : The difluoropyrrolidine moiety’s stereochemistry requires chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation. Key parameters:

- Pressure: 50–100 psi H.

- Catalyst loading: 5 mol% Pd/C.

- Enantiomeric excess (ee) ≥ 90% is achievable but drops to 70–80% at >10 g scale due to racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.